molecular formula C57H98O6 B12053975 Glycerol Trilinoleate-d5

Glycerol Trilinoleate-d5

Cat. No.: B12053975
M. Wt: 884.4 g/mol
InChI Key: HBOQXIRUPVQLKX-ADVOAEEISA-N
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Description

Glycerol Trilinoleate-d5 is a deuterated form of glycerol trilinoleate, a triglyceride in which glycerol is esterified with three linoleic acid molecules. The deuterium labeling (d5) makes it particularly useful in various scientific research applications, especially in studies involving lipid metabolism and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol Trilinoleate-d5 can be synthesized through the esterification of glycerol with deuterated linoleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The deuterated linoleic acid is reacted with glycerol in the presence of a catalyst, and the product is purified using industrial-scale chromatography or distillation methods to achieve the required isotopic purity and chemical purity.

Chemical Reactions Analysis

Types of Reactions

Glycerol Trilinoleate-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.

    Hydrolysis: It can be hydrolyzed to yield glycerol and deuterated linoleic acid.

    Transesterification: It can undergo transesterification reactions to form different triglycerides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.

    Transesterification: Catalysts such as sodium methoxide or lipases are commonly used.

Major Products

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Hydrolysis: Glycerol and deuterated linoleic acid.

    Transesterification: Various triglycerides depending on the alcohol used in the reaction.

Scientific Research Applications

Glycerol Trilinoleate-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a standard in mass spectrometry for the analysis of lipid structures and dynamics.

    Biology: Employed in studies of lipid metabolism and the role of triglycerides in cellular processes.

    Medicine: Investigated for its potential in drug delivery systems and as a model compound in pharmacokinetic studies.

    Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications, including the production of labeled standards for analytical purposes.

Mechanism of Action

The mechanism of action of Glycerol Trilinoleate-d5 involves its incorporation into lipid metabolic pathways. It is metabolized similarly to non-deuterated glycerol trilinoleate, but the presence of deuterium atoms allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The molecular targets and pathways involved include enzymes such as lipases and esterases that catalyze the hydrolysis and metabolism of triglycerides.

Comparison with Similar Compounds

Similar Compounds

    Glycerol Trilinoleate: The non-deuterated form, commonly found in natural fats and oils.

    Glycerol Trioleate: Another triglyceride with oleic acid instead of linoleic acid.

    Glycerol Tripalmitate: A triglyceride with palmitic acid.

Uniqueness

Glycerol Trilinoleate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more accurate and detailed studies of lipid metabolism and dynamics, making it a valuable tool in both basic and applied research.

Properties

Molecular Formula

C57H98O6

Molecular Weight

884.4 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-/i52D2,53D2,54D

InChI Key

HBOQXIRUPVQLKX-ADVOAEEISA-N

Isomeric SMILES

[2H]C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)([2H])[2H])[2H])[2H]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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